REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH:28]([Cl:29])([Cl:30])[Cl:31].[F:15][c:16]1[c:17]([F:27])[c:18]([F:26])[c:19]([F:25])[c:20]([F:24])[c:21]1[CH:22]=[O:23].[S:8]1[C:9](=[S:10])[NH:11][C:12](=[O:13])[CH2:14]1>>[S:8]1[C:9](=[S:10])[NH:11][C:12](=[O:13])[C:14]1=[CH:22][c:21]1[c:16]([F:15])[c:17]([F:27])[c:18]([F:26])[c:19]([F:25])[c:20]1[F:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(F)c(F)c(F)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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O=C1NC(=S)SC1=Cc1c(F)c(F)c(F)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |